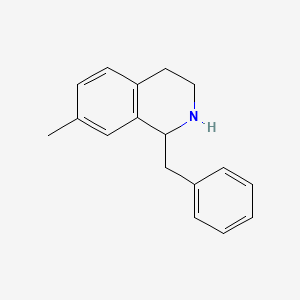![molecular formula C22H22O2 B14130620 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene is an organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but differs in overall structure and properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar in having a dimethoxyphenyl group but used primarily as a ligand in catalysis.
Uniqueness
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene is unique due to its specific arrangement of aromatic rings and substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
属性
分子式 |
C22H22O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-[2-(2,6-dimethoxyphenyl)phenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-15-9-7-10-16(2)21(15)17-11-5-6-12-18(17)22-19(23-3)13-8-14-20(22)24-4/h5-14H,1-4H3 |
InChI 键 |
XTPAERYQARYXEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2C3=C(C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


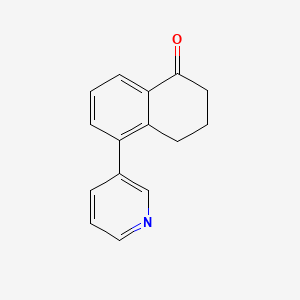
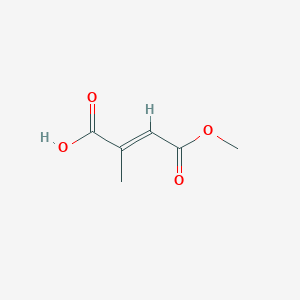
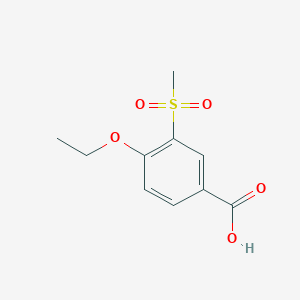
![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

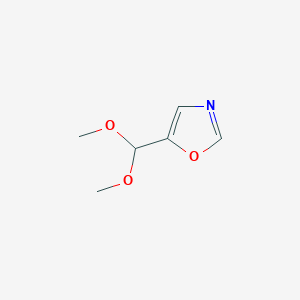
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
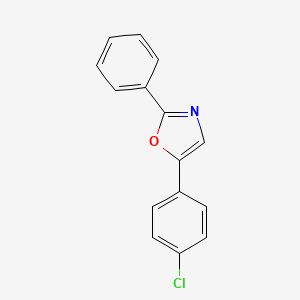
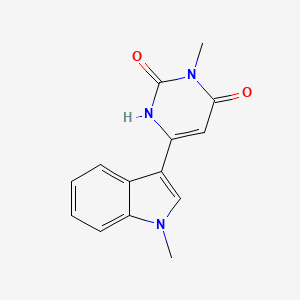
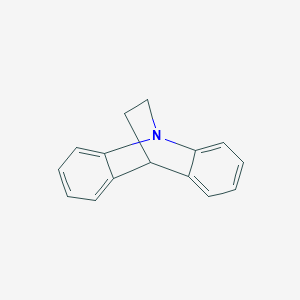
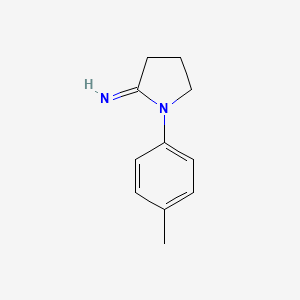
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
